4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position of the pyrimidine ring. It has a molecular weight of 153.57 g/mol and is known for its applications in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5H-Pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in DNA replication and transcription by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .
Mode of Action
This compound interacts with its target by binding to the DNA gyrase, thereby preventing it from breaking down the bacterial DNA . This interaction disrupts the normal functioning of the enzyme, leading to inhibition of DNA replication and transcription .
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication and transcription pathways . The downstream effects of this disruption can lead to the cessation of bacterial growth and proliferation .
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA gyrase activity, which results in the prevention of DNA breakdown . On a cellular level, this leads to the inhibition of bacterial growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine has been evaluated for its ability to inhibit the α-amylase enzyme in order to treat diabetes . It interacts with the α-amylase enzyme, inhibiting its activity and thus slowing down the breakdown of complex carbohydrates into glucose .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on the α-amylase enzyme . By inhibiting this enzyme, it slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the α-amylase enzyme and inhibiting its activity . This binding interaction slows down the breakdown of complex carbohydrates into glucose, helping to regulate blood glucose levels .
Temporal Effects in Laboratory Settings
Its inhibitory effects on the α-amylase enzyme suggest that it may have long-term effects on cellular function, particularly in relation to carbohydrate metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the breakdown of complex carbohydrates. It interacts with the α-amylase enzyme, inhibiting its activity and thus slowing down the breakdown of these carbohydrates into glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the chlorination of pyrrolopyrimidine derivatives. One common method includes dissolving 4-hydroxyl pyrrolopyrimidine in phosphorus oxychloride (POCl3) and heating the mixture at 85°C for 2 hours. After cooling to 0°C, the reaction mixture is neutralized with sodium hydroxide, filtered, and washed with water to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidine derivatives, which can be further functionalized for various applications in medicinal chemistry and material science .
Scientific Research Applications
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It is a key intermediate in the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chlorinated pyrrolopyrimidine with similar structural features but different reactivity and applications.
4-Iodo-5H-pyrrolo[3,2-d]pyrimidine:
Uniqueness
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific binding affinity to DNA gyrase and its versatility in undergoing various chemical reactions. Its ability to serve as a scaffold for the development of kinase inhibitors and other therapeutic agents highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJDDWOXVGDTSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418676 | |
Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84905-80-6 | |
Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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